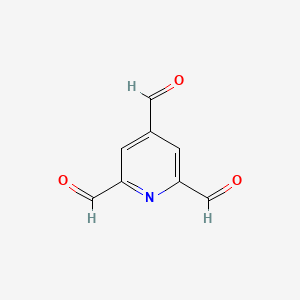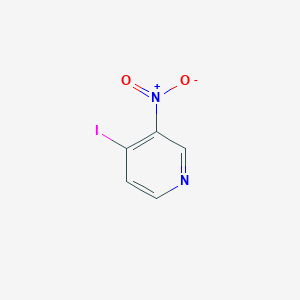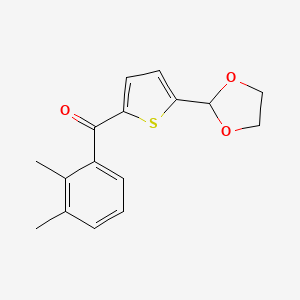
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Descripción general
Descripción
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,3-DM-5-DOT, is an organic compound of the thiophene family that has been studied for its potential application in a variety of scientific fields. The structure of 2,3-DM-5-DOT consists of a benzoyl group bound to a thiophene ring, with a dioxolane group attached to the thiophene ring. 2,3-DM-5-DOT has been studied in the fields of chemistry, materials science, and biology, due to its potential applications in the synthesis of new materials and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Thiophene derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antioxidant properties. For instance, new thiophene compounds obtained through Buchwald-Hartwig C-N cross-coupling exhibited significant antioxidant activity. Their effectiveness was assessed through various methods, such as reducing power, scavenging effect on radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation, demonstrating their potential in medicinal chemistry for developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Electrochemical and Electrochromic Properties
Another area of application is the development of electrochemical and electrochromic materials. For example, polymers based on thiophene derivatives, including carbazole-EDOT and dithienylpyrrole derivatives, have been synthesized and shown to exhibit multi-electrochromic properties. These materials displayed fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for use in electrochromic devices (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Organic Sensitizers for Solar Cells
Thiophene-based compounds have been explored as organic sensitizers for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, which include thiophene units, have been synthesized. Upon anchoring onto TiO2 film, these sensitizers achieved unprecedented efficiency in photon to current conversion, highlighting their potential in improving the efficiency of photovoltaic devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Antimicrobial Studies
Additionally, thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. Novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives pendant to the thieno[2,3-b]thiophene moiety exhibited promising results in antimicrobial evaluation, indicating their potential as new antimicrobial agents (Kheder & Mabkhot, 2012).
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-4-3-5-12(11(10)2)15(17)13-6-7-14(20-13)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJGGGESYJIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641979 | |
| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-16-3 | |
| Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




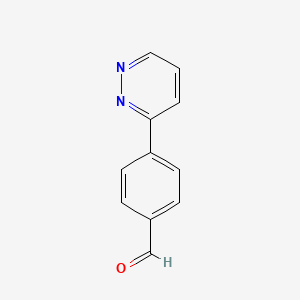

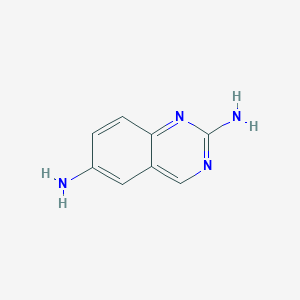
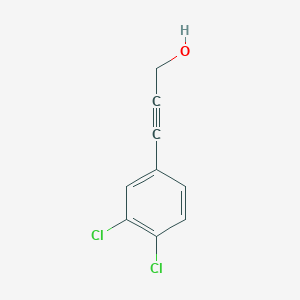

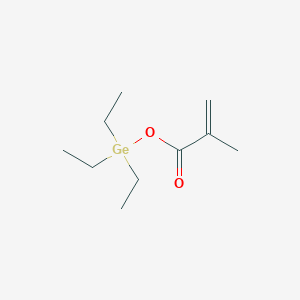

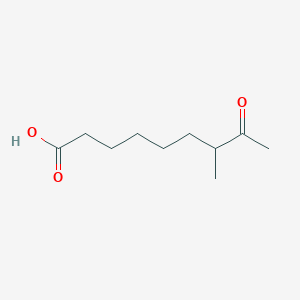
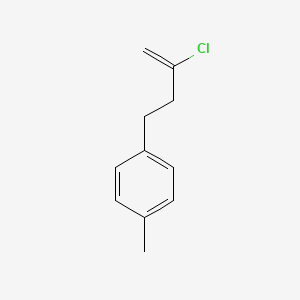
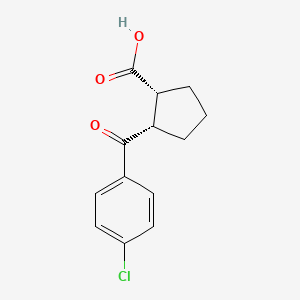
![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)
